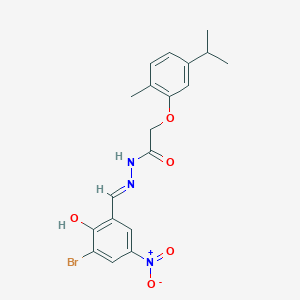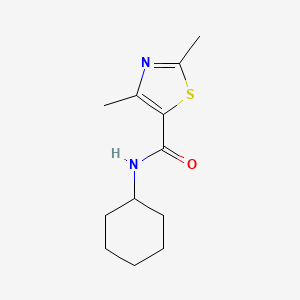
4-(benzyloxy)-N'-(2-hydroxy-5-nitrobenzylidene)benzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(benzyloxy)-N'-(2-hydroxy-5-nitrobenzylidene)benzohydrazide, also known as BHNB, is a synthetic compound that has been extensively studied for its potential therapeutic applications. BHNB belongs to the class of hydrazones, which are organic compounds that contain a hydrazone functional group (-NHN=).
Mechanism of Action
The mechanism of action of 4-(benzyloxy)-N'-(2-hydroxy-5-nitrobenzylidene)benzohydrazide is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes or proteins in the body. In cancer cells, 4-(benzyloxy)-N'-(2-hydroxy-5-nitrobenzylidene)benzohydrazide has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and cell division. By inhibiting this enzyme, 4-(benzyloxy)-N'-(2-hydroxy-5-nitrobenzylidene)benzohydrazide can prevent the growth and proliferation of cancer cells. 4-(benzyloxy)-N'-(2-hydroxy-5-nitrobenzylidene)benzohydrazide has also been shown to inhibit the activity of certain bacterial and fungal enzymes, which could explain its antimicrobial activity.
Biochemical and Physiological Effects:
4-(benzyloxy)-N'-(2-hydroxy-5-nitrobenzylidene)benzohydrazide has been shown to have various biochemical and physiological effects in vitro and in vivo. In cancer cells, 4-(benzyloxy)-N'-(2-hydroxy-5-nitrobenzylidene)benzohydrazide has been shown to induce apoptosis, or programmed cell death, through the activation of caspase enzymes. 4-(benzyloxy)-N'-(2-hydroxy-5-nitrobenzylidene)benzohydrazide has also been shown to inhibit the activity of certain signaling pathways involved in cancer cell growth and proliferation. In bacterial and fungal cells, 4-(benzyloxy)-N'-(2-hydroxy-5-nitrobenzylidene)benzohydrazide has been shown to inhibit the activity of certain enzymes involved in cell wall synthesis and protein synthesis, leading to cell death.
Advantages and Limitations for Lab Experiments
4-(benzyloxy)-N'-(2-hydroxy-5-nitrobenzylidene)benzohydrazide has several advantages for lab experiments, including its stability and solubility in various solvents. 4-(benzyloxy)-N'-(2-hydroxy-5-nitrobenzylidene)benzohydrazide is also relatively easy to synthesize and purify, making it accessible for researchers. However, 4-(benzyloxy)-N'-(2-hydroxy-5-nitrobenzylidene)benzohydrazide has some limitations for lab experiments, including its potential toxicity and limited bioavailability. 4-(benzyloxy)-N'-(2-hydroxy-5-nitrobenzylidene)benzohydrazide may also have different effects in vivo compared to in vitro, which could limit its usefulness as a therapeutic agent.
Future Directions
There are several future directions for 4-(benzyloxy)-N'-(2-hydroxy-5-nitrobenzylidene)benzohydrazide research, including further studies on its potential therapeutic applications in cancer treatment, antimicrobial activity, and as an antioxidant. Researchers could also investigate the mechanism of action of 4-(benzyloxy)-N'-(2-hydroxy-5-nitrobenzylidene)benzohydrazide in more detail to better understand how it works in the body. Additionally, the development of more potent and selective 4-(benzyloxy)-N'-(2-hydroxy-5-nitrobenzylidene)benzohydrazide derivatives could lead to improved therapeutic agents. Overall, 4-(benzyloxy)-N'-(2-hydroxy-5-nitrobenzylidene)benzohydrazide has shown promising results in various fields and warrants further investigation.
Synthesis Methods
The synthesis of 4-(benzyloxy)-N'-(2-hydroxy-5-nitrobenzylidene)benzohydrazide involves the reaction between 4-hydroxybenzohydrazide and 2-hydroxy-5-nitrobenzaldehyde in the presence of benzyl chloride. The reaction proceeds through a condensation reaction between the hydrazide and aldehyde functional groups, forming the hydrazone linkage. The benzyl group is then introduced to the nitrogen atom of the hydrazone through an SN2 reaction. The final product, 4-(benzyloxy)-N'-(2-hydroxy-5-nitrobenzylidene)benzohydrazide, is obtained after purification by recrystallization.
Scientific Research Applications
4-(benzyloxy)-N'-(2-hydroxy-5-nitrobenzylidene)benzohydrazide has been studied for its potential therapeutic applications in various fields, including cancer treatment, antimicrobial activity, and as an antioxidant. In cancer research, 4-(benzyloxy)-N'-(2-hydroxy-5-nitrobenzylidene)benzohydrazide has shown promising results in inhibiting the growth of cancer cells and inducing apoptosis, or programmed cell death. 4-(benzyloxy)-N'-(2-hydroxy-5-nitrobenzylidene)benzohydrazide has also been studied for its antimicrobial activity against various bacterial and fungal strains. Additionally, 4-(benzyloxy)-N'-(2-hydroxy-5-nitrobenzylidene)benzohydrazide has shown antioxidant activity in vitro, which could potentially be used to prevent oxidative damage in the body.
properties
IUPAC Name |
N-[(E)-(2-hydroxy-5-nitrophenyl)methylideneamino]-4-phenylmethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O5/c25-20-11-8-18(24(27)28)12-17(20)13-22-23-21(26)16-6-9-19(10-7-16)29-14-15-4-2-1-3-5-15/h1-13,25H,14H2,(H,23,26)/b22-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVYJYDQSPPDTQC-LPYMAVHISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C(=O)NN=CC3=C(C=CC(=C3)[N+](=O)[O-])O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C(=O)N/N=C/C3=C(C=CC(=C3)[N+](=O)[O-])O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-bromo-2-(3-methylphenyl)-N-[3-(4-morpholinyl)propyl]-4-quinolinecarboxamide](/img/structure/B5970421.png)
![4-[4-(2-furoyl)-1-piperazinyl]-6-(1-pyrrolidinyl)pyrimidine](/img/structure/B5970429.png)
![2-[4-[4-ethoxy-3-(hydroxymethyl)benzyl]-1-(2-thienylmethyl)-2-piperazinyl]ethanol](/img/structure/B5970436.png)
![2-mercapto-6-phenyl-3-(2-pyridinylmethyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5970438.png)
![1-{[(5-ethyl-1,3,4-oxadiazol-2-yl)thio]acetyl}-3-(2-phenylethyl)piperidine](/img/structure/B5970442.png)
![5-(hydroxymethyl)-2-methyl-3-phenyl-5,6-dihydropyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5970446.png)
![1-(2-fluoro-4-methoxyphenyl)-2-[4-(1H-1,2,4-triazol-1-yl)butanoyl]-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B5970454.png)
![N-(3,4-difluorophenyl)-2-(1,1-dioxido-2H-naphtho[1,8-cd]isothiazol-2-yl)acetamide](/img/structure/B5970461.png)

![2-cyano-3-[2,5-dimethyl-1-(2-naphthyl)-1H-pyrrol-3-yl]-N-phenylacrylamide](/img/structure/B5970485.png)

![2-pyridin-4-yl-7-(4,4,4-trifluorobutanoyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B5970494.png)
![2-{[(4-methoxybenzyl)amino]methylene}-1H-indene-1,3(2H)-dione](/img/structure/B5970509.png)
![1-{1-methyl-2-[3-(trifluoromethyl)phenyl]ethyl}-4-piperidinol](/img/structure/B5970510.png)